L-2,4-ジアミノ酪酸

概要

説明

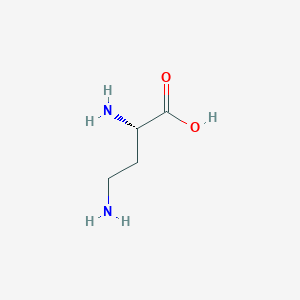

L-2,4-ジアミノ酪酸は、化学式

C4H10N2O2

を持つ非タンパク質アミノ酸です。これは構造的にγ-アミノ酪酸に似ていますが、追加のアミノ基を含んでいます。 この化合物は、γ-アミノ酪酸トランスアミナーゼの弱い阻害剤としての役割で知られており、その潜在的な抗腫瘍特性について研究されています .科学的研究の応用

L-2,4-Diaminobutyric acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

Biology: Studied for its role in metabolic pathways and as a potential inhibitor of gamma-aminobutyric acid transaminase.

Medicine: Investigated for its antitumor properties and potential therapeutic applications.

Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.

作用機序

L-2,4-ジアミノ酪酸がその効果を発揮するメカニズムは、γ-アミノ酪酸トランスアミナーゼとの相互作用を伴います。この酵素を阻害することで、γ-アミノ酪酸の代謝経路を阻害し、γ-アミノ酪酸が蓄積されます。 この蓄積は、腫瘍細胞で浸透圧溶解を引き起こし、その抗腫瘍活性に貢献します .

類似の化合物との比較

L-2,4-ジアミノ酪酸は、次のような他の類似の化合物と比較することができます。

γ-アミノ酪酸: γ-アミノ酪酸とは異なり、L-2,4-ジアミノ酪酸は追加のアミノ基を持っているため、γ-アミノ酪酸トランスアミナーゼのより強力な阻害剤になります。

L-2,3-ジアミノプロピオン酸: この化合物は同様の構造を持っていますが、主鎖に炭素が追加されていないため、化学的性質と生物学的活性が異なります。

L-オルニチン: どちらも非タンパク質アミノ酸ですが、L-オルニチンは主に尿素サイクルに関与する一方、L-2,4-ジアミノ酪酸はγ-アミノ酪酸トランスアミナーゼに対する阻害効果について研究されています。

L-2,4-ジアミノ酪酸は、その独自の構造とγ-アミノ酪酸トランスアミナーゼに対する特異的な阻害効果により、さまざまな研究分野で貴重な化合物となっています .

生化学分析

Biochemical Properties

L-2,4-diaminobutyric acid is known to inhibit GABA transaminase, an enzyme that converts GABA back to glutamate . This inhibition prevents the conversion, thereby elevating GABA levels . Additionally, it has been found to activate L-leucine and L-threonine, which are constituent amino acids of polymyxin E .

Cellular Effects

In cellular contexts, L-2,4-diaminobutyric acid has been observed to have cytolytic effects on human glioma cell lines and normal human fibroblasts . The concentrations of L-2,4-diaminobutyric acid necessary to reduce the cell count to 50% of control following a 24-hour incubation at 37°C were 12.5 mM for the human fibroblasts and 20 mM for the glioma cell line .

Molecular Mechanism

The molecular mechanism of L-2,4-diaminobutyric acid primarily involves its action as an inhibitor of GABA transaminase . By inhibiting this enzyme, L-2,4-diaminobutyric acid prevents the conversion of GABA back to glutamate, leading to an increase in GABA levels . This can influence various cellular and molecular processes, including neurotransmission.

Temporal Effects in Laboratory Settings

The effects of L-2,4-diaminobutyric acid have been studied over time in laboratory settings. For instance, it has been observed that tumor cells are irreversibly and totally damaged by incubation with 10 mM L-2,4-diaminobutyric acid for 24 hours at 37°C .

Dosage Effects in Animal Models

While specific studies on the dosage effects of L-2,4-diaminobutyric acid in animal models are limited, it has been reported that treatment with L-2,4-diaminobutyric acid results in a 43.4% reduction of tumor growth .

Metabolic Pathways

L-2,4-diaminobutyric acid is a substrate of diaminobutyrate-pyruvate transaminase (EC 2.6.1.46), an enzyme involved in an alternative polyamine biosynthesis pathway in bacteria .

準備方法

合成経路と反応条件

L-2,4-ジアミノ酪酸は、いくつかの方法によって合成できます。一般的なアプローチの1つは、アセトアミドマロン酸ジエチルとエチレンジアミンを反応させ、その後加水分解と脱炭酸を行う方法です。反応条件は通常、次のとおりです。

エチレンジアミンとの反応: アセトアミドマロン酸ジエチルは、ナトリウムエトキシドなどの塩基の存在下でエチレンジアミンと反応します。

加水分解: 中間生成物は、塩酸を使用して加水分解されます。

脱炭酸: 最後のステップは、酸性条件下での脱炭酸であり、L-2,4-ジアミノ酪酸が生成されます。

工業的生産方法

L-2,4-ジアミノ酪酸の工業的生産は、多くの場合、微生物発酵を伴います。コリネバクテリウム・グルタミクムなどの特定の細菌株は、この化合物を過剰生産するように遺伝子操作されます。発酵プロセスは、収量と純度を最適化するために、pH、温度、および栄養素供給を制御して行われます。

化学反応の分析

反応の種類

L-2,4-ジアミノ酪酸は、次のようなさまざまな化学反応を起こします。

酸化: 対応するイミンまたはオキソ誘導体を形成するために酸化することができます。

還元: 還元反応は、それをより単純なアミンに変換できます。

置換: アミノ基は置換反応に関与し、異なる官能基を持つ誘導体を形成できます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬を、酸性または塩基性条件下で使用します。

還元: 炭素上のパラジウムまたは水素化リチウムアルミニウムを使用して、触媒的水素化を行います。

置換: 塩基の存在下で、アシルクロリドまたはスルホニルクロリドなどの試薬を使用します。

主要な生成物

酸化: イミンまたはオキソ誘導体。

還元: より単純なアミン。

置換: アシル化またはスルホニル化誘導体。

科学研究への応用

L-2,4-ジアミノ酪酸は、科学研究においてさまざまな応用があります。

化学: 複雑な分子やポリマーの合成におけるビルディングブロックとして使用されます。

生物学: 代謝経路における役割と、γ-アミノ酪酸トランスアミナーゼの潜在的な阻害剤として研究されています。

医学: 抗腫瘍特性とその潜在的な治療用途について調査されています。

工業: 生分解性ポリマーの製造や、さまざまな化学合成の原料として使用されます。

類似化合物との比較

L-2,4-Diaminobutyric acid can be compared with other similar compounds such as:

Gamma-aminobutyric acid: Unlike gamma-aminobutyric acid, L-2,4-Diaminobutyric acid has an additional amino group, making it a more potent inhibitor of gamma-aminobutyric acid transaminase.

L-2,3-Diaminopropionic acid: This compound has a similar structure but lacks the additional carbon in the backbone, resulting in different chemical properties and biological activities.

L-Ornithine: Both are non-proteinogenic amino acids, but L-Ornithine is primarily involved in the urea cycle, whereas L-2,4-Diaminobutyric acid is studied for its inhibitory effects on gamma-aminobutyric acid transaminase.

L-2,4-Diaminobutyric acid stands out due to its unique structure and specific inhibitory effects on gamma-aminobutyric acid transaminase, making it a valuable compound in various research fields .

特性

IUPAC Name |

(2S)-2,4-diaminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNSCSPNOLGXSM-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1758-80-1 | |

| Record name | L-2,4-Diaminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-DIAMINOBUTYRIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61HPH2F0W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。